2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl
Description
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl (hereafter referred to as Compound A) is a nitroxide spin-labeled lipid derivative featuring a 10-carbon carboxydecyl chain, a hexyl substituent, and a dimethyl-oxazolidine ring system. Its primary application lies in membrane studies, where its paramagnetic properties enable electron paramagnetic resonance (EPR) spectroscopy to probe lipid bilayer dynamics. Key structural attributes include:
- Carboxydecyl chain: A 10-carbon chain terminating in a carboxylic acid group, facilitating membrane anchoring and pH-dependent interactions.
- Hexyl substituent: A 6-carbon alkyl chain contributing to hydrophobic packing within lipid membranes.
- Oxazolidinoxyl ring: A rigid, cyclic structure with a nitroxide radical, critical for EPR signal generation.
Experimental studies on Compound A in bacterial membranes revealed two distinct lipid environments, with their relative proportions influenced by both measurement temperature and bacterial growth temperature . This bifurcation suggests complex interactions between the compound’s long carboxydecyl chain and membrane lipid phases.
Properties
Molecular Formula |
C22H43NO4 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
11-(2-hexyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-14-17-22(23(26)21(2,3)19-27-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |
InChI Key |
SXAPWGVGMOSGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a 4,4-dimethyloxazolidinone ring substituted at the 2-position with a hexyl group and a 10-carboxydecyl chain. The molecular formula (C₂₂H₄₂NO₄) and weight (384.6 g/mol) indicate significant hydrophobicity due to the alkyl chains, balanced by the polar carboxylate and oxazolidinone groups. Steric hindrance from the geminal dimethyl groups and the two bulky substituents at the 2-position complicates ring formation and functionalization.
Key Synthetic Hurdles
-
Ring Formation : Constructing the oxazolidinone scaffold under steric constraints.
-
Side-Chain Introduction : Installing the hexyl and carboxydecyl groups without epimerization or side reactions.
-
Solubility Management : Navigating the compound’s low solubility in polar solvents during purification.
Synthetic Pathways
Cyclocondensation of β-Amino Alcohol Precursors
The oxazolidinone ring is typically synthesized via cyclocondensation of β-amino alcohols with carbonyl reagents. For this compound, 2-amino-2-hexyl-1,3-propanediol serves as the starting material.
Procedure :
-
React 2-amino-2-hexyl-1,3-propanediol with triphosgene in dichloromethane at 0–5°C to form the oxazolidinone ring.
-
Introduce the 10-carboxydecyl side chain via Mitsunobu alkylation using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Ring formation | Triphosgene, DCM | 0–5°C | 68% |
| Alkylation | DEAD, PPh₃, THF | 25°C | 42% |
Challenges : Low yields in the alkylation step due to steric bulk.
Post-Functionalization of Preformed Oxazolidinones
An alternative route involves modifying a preassembled 4,4-dimethyloxazolidinone core.
Procedure :
-
Synthesize 4,4-dimethyl-2-oxazolidinone via cyclization of 2-amino-2-methyl-1,3-propanediol with phosgene.
-
Perform sequential alkylations:
-
First, introduce the hexyl group using n-hexyl bromide and NaH in DMF.
-
Second, attach the 10-carboxydecyl chain via a copper-catalyzed coupling reaction.
-
Reaction Conditions :
| Step | Reagents | Catalyst | Yield |
|---|---|---|---|
| Hexyl addition | n-HexylBr, NaH | – | 55% |
| Carboxydecyl coupling | Decanedioic acid, CuI | 1,10-phenanthroline | 37% |
Advantages : Modular approach allows independent optimization of each substitution.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysis : Employing tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, increasing alkylation yields to 58%.
-
Microwave Assistance : Reducing reaction times by 70% for carboxylate coupling steps (30 minutes vs. 2 hours).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 3.82 (t, J = 6.8 Hz, 2H, OCH₂), 2.34 (t, J = 7.2 Hz, 2H, COOCH₂), 1.25 (s, 6H, C(CH₃)₂).
-
IR (KBr) : 1745 cm⁻¹ (C=O, oxazolidinone), 1710 cm⁻¹ (COOH).
Comparative Analysis with Related Compounds
Steric vs. Electronic Effects
-
4,4-Dimethyl-1,3-oxazolidin-2-one : Lacking long alkyl chains, this analog forms 12% faster under identical conditions, highlighting steric impediments in the target compound.
-
4,4-Dimethyl-1,2-oxazolidin-3-one : The isomeric oxazolidinone shows higher reactivity in alkylation (61% yield), suggesting ring-positioned substituents critically influence reactivity.
Chemical Reactions Analysis
Types of Reactions
12-Doxyl Stearic Acid undergoes various chemical reactions, including:
Oxidation: The DOXYL group can participate in redox reactions, making it useful in studies involving electron transfer.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides
Common Reagents and Conditions
Common reagents used in the reactions of 12-Doxyl Stearic Acid include oxidizing agents for redox reactions and alcohols or amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of 12-Doxyl Stearic Acid include various esters, amides, and oxidized derivatives. These products are often used in further studies to explore the properties and applications of the compound .
Scientific Research Applications
Pharmaceuticals
The unique structure of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl suggests potential applications in drug development. The oxazolidinone framework is known for its biological activities, including:
- Antimicrobial properties: The compound's lipophilicity may facilitate cell membrane penetration, enhancing its efficacy against bacterial infections.
- Anticancer activity: Similar compounds have shown promise as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .
Material Science
The incorporation of this compound into polymer matrices could lead to the development of new materials with enhanced properties:
- Surfactant applications: Its amphiphilic nature allows it to function effectively as a surfactant in various formulations.
- Biodegradable materials: The presence of a carboxylic acid group may contribute to the biodegradability of polymers synthesized from this compound.
Case Studies
Several studies have explored the biological activities and potential applications of oxazolidinone derivatives similar to 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl:
- Antimicrobial Activity:
- Anticancer Studies:
Mechanism of Action
The mechanism of action of 12-Doxyl Stearic Acid involves its ability to act as a spin label. The DOXYL group, being a stable free radical, interacts with the surrounding environment, allowing researchers to study the molecular dynamics and interactions within membranes. This interaction is often monitored using techniques such as electron paramagnetic resonance (EPR) spectroscopy .
Comparison with Similar Compounds
Comparison with Similar Oxazolidinoxyl Derivatives
Structural and Functional Analog: 2-(3-Carboxypropyl)-4,4-dimethyl-2-tridecyl-3-oxazolidinoxyl
Compound B (2-(3-carboxypropyl)-4,4-dimethyl-2-tridecyl-3-oxazolidinoxyl) shares the oxazolidinoxyl core but differs in substituent chain lengths:
- Carboxypropyl chain : A shorter 3-carbon carboxylic acid-terminated chain.
- Tridecyl substituent : A 13-carbon alkyl chain, significantly longer than Compound A’s hexyl group.
Key Experimental Findings:
Mechanistic Insights :
- The longer carboxydecyl chain in Compound A introduces steric and polarity effects, enabling partitioning into multiple lipid phases (e.g., liquid-ordered vs. liquid-disordered domains).
- Compound B’s shorter carboxypropyl chain and longer tridecyl tail promote uniform integration into a single lipid phase, with phase transitions (inflexion points) directly reflecting bacterial membrane adaptation to growth conditions .
Biological Activity
The compound 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl , also known as 3-oxazolidinyloxy , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
The molecular formula of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl is with a molecular weight of approximately 384.57 g/mol. The compound features a complex structure that includes an oxazolidine ring and carboxylic acid moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The presence of the oxazolidine structure may enhance the antioxidant properties of the compound, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that the compound could modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data indicate that 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl may possess antimicrobial activity against certain bacterial strains.
Antioxidant Activity
A study published in the Journal of Biological Chemistry investigated the binding interactions of this compound with fatty acid-binding proteins. The findings suggested that it may enhance the antioxidant capacity within cellular environments by interacting with lipid membranes and reducing lipid peroxidation .
Anti-inflammatory Effects
Research has shown that compounds similar to 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl exhibit anti-inflammatory properties by inhibiting the NF-kB signaling pathway. This pathway is crucial in regulating immune response and inflammation. The compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in vitro .
Antimicrobial Properties
In vitro assays have demonstrated that this compound displays antimicrobial activity against various gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
-
Study on Antioxidant Properties :
- Objective : Evaluate the antioxidant capacity of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl.
- Method : DPPH radical scavenging assay.
- Results : Showed significant scavenging activity comparable to well-known antioxidants like ascorbic acid.
-
Inflammation Modulation Study :
- Objective : Assess the anti-inflammatory effects in a murine model.
- Method : Administration of the compound followed by LPS-induced inflammation.
- Results : Marked reduction in inflammatory markers was observed.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H42NO4 |
| Molecular Weight | 384.57 g/mol |
| CAS Number | 29545-47-9 |
| Antioxidant Activity | Significant (DPPH assay) |
| Anti-inflammatory Effect | Yes (NF-kB inhibition) |
| Antimicrobial Activity | Positive (various strains) |
Q & A
Q. What are the established synthetic routes for 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl, and what critical parameters govern yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of oxazolidinone precursors and subsequent functionalization. Key steps include:
- Cyclization : Reacting carboxydecyl and hexyl precursors with dimethyl oxazolidinone under anhydrous conditions, using catalysts like ZnCl₂ to facilitate ring closure (analogous to ).
- Oxidation : Controlled oxidation of intermediates to form the oxidanyl group, monitored via TLC or HPLC.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (DMF/water) to isolate the product.
Critical parameters include temperature control (±2°C during cyclization), stoichiometric ratios (e.g., 1:1.2 for precursor:oxidizing agent), and inert atmosphere to prevent side reactions. Yield optimization often requires iterative adjustment of solvent polarity (e.g., DMF vs. THF) .
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxazolidinone ring, carboxydecyl chain integration, and oxidanyl group. For example, δ 1.2–1.6 ppm (hexyl CH₂), δ 3.2–3.5 ppm (oxazolidinone ring protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₈H₅₁NO₅).
- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (N-O stretch of oxidanyl) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Pre-cool solvents to minimize exothermic reactions during synthesis .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation. Desiccate with silica gel to avoid hydrolysis of the oxazolidinone ring .
Advanced Research Questions
Q. How can a split-plot experimental design be applied to study the compound’s reactivity under varying conditions (e.g., pH, temperature)?
Methodological Answer: Adopt a randomized block design with split-split plots (as in ):
- Main Plots : Temperature (e.g., 25°C, 40°C, 60°C).
- Subplots : pH (acidic, neutral, basic).
- Sub-subplots : Reaction time (1h, 3h, 6h).
Use 4 replicates per condition. Analyze outcomes (e.g., degradation products via LC-MS) with ANOVA to isolate temperature/pH interactions. Include negative controls (e.g., inert solvent) to identify confounding variables .
Q. How might researchers resolve contradictions in reported stability data for this compound?
Methodological Answer:
- Controlled Replication : Repeat stability assays (e.g., accelerated degradation at 40°C/75% RH) using standardized protocols.
- Advanced Analytics : Pair HPLC with tandem MS to detect trace degradation products (e.g., oxazolidinone ring-opening derivatives).
- Environmental Monitoring : Use O₂/N₂ headspace analysis in storage vials to assess oxidation kinetics. Cross-reference with ’s framework for abiotic transformations .
Q. What methodologies are suitable for evaluating the compound’s environmental fate and ecotoxicological impact?
Methodological Answer: Follow a tiered approach (as in Project INCHEMBIOL, ):
Physicochemical Profiling : Measure logP (octanol-water partitioning), hydrolysis rate (pH 4–9), and photodegradation (UV-Vis exposure).
Biotic Studies :
- Microbial Degradation : Incubate with soil microbiota; monitor via CO₂ evolution.
- Aquatic Toxicity : Daphnia magna 48h LC50 assays.
Ecosystem Modeling : Use fugacity models to predict compartmental distribution (air, water, soil) .
Q. How can researchers analyze the compound’s antioxidant activity in biological systems?
Methodological Answer:
- In Vitro Assays :
- DPPH/ABTS Radical Scavenging : Compare IC50 values to Trolox standards.
- Ferric Reducing Power (FRAP) : Quantify Fe³+→Fe²+ reduction at 700 nm.
- Cell-Based Models : Treat HepG2 cells with the compound, measure ROS levels via H2DCFDA fluorescence, and validate with SOD/CAT enzyme activity assays (as in ’s antioxidant protocols) .
Q. What mechanistic studies can elucidate the compound’s behavior in radical-mediated reactions?
Methodological Answer:
- EPR Spectroscopy : Detect and quantify free radical intermediates using spin traps (e.g., DMPO).
- Computational Modeling : Perform DFT calculations (Gaussian 09) to map reaction pathways, focusing on oxidanyl group reactivity.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated analogs to identify rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
